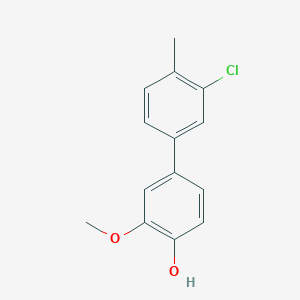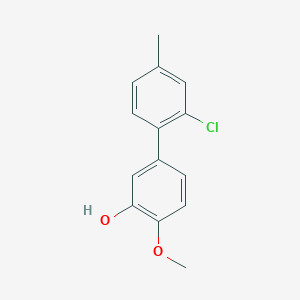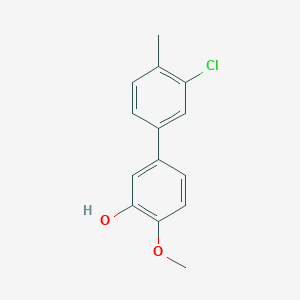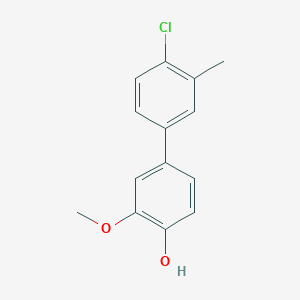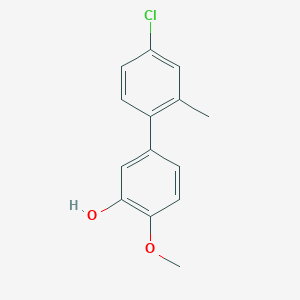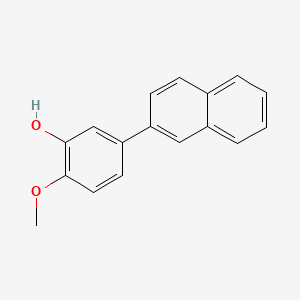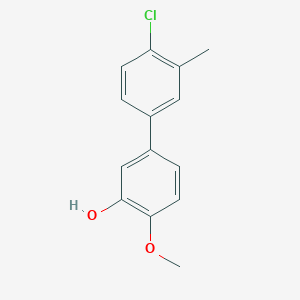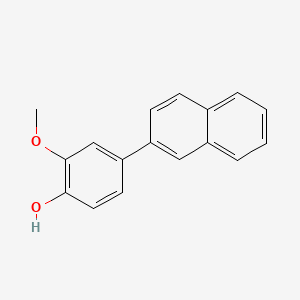
2-Methoxy-4-(naphthalen-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% (2M4NP95) is an organic compound composed of two aromatic rings linked by a methoxy group. It is a widely used reagent in organic synthesis and has been extensively studied for its potential applications in the biomedical and environmental fields.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(naphthalen-2-yl)phenol, 95% is still being studied and is not yet fully understood. However, some studies suggest that it may act as an antioxidant, scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. It has also been suggested that it may act as an anti-inflammatory agent by inhibiting the production of certain pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cells, as well as reduce inflammation and oxidative stress. In vivo studies have shown that it can reduce inflammation, reduce oxidative stress, and improve wound healing.
Advantages and Limitations for Lab Experiments
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations, such as the fact that it is not soluble in water, so it must be used in organic solvents.
Future Directions
There are a number of potential future directions for 2-Methoxy-4-(naphthalen-2-yl)phenol, 95%. One potential direction is to further explore its potential as an anti-cancer agent, as well as its potential to be used as a biodegradable surfactant in the cleaning of oil spills. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential to be used in other biomedical and environmental applications.
Synthesis Methods
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% is typically synthesized from the reaction of 2-naphthol and 4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction is known as the Claisen-Schmidt condensation, which is a type of aldol condensation. The reaction yields a product with a yield of up to 95%.
Scientific Research Applications
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has been studied for its potential applications in the biomedical and environmental fields. In the biomedical field, it has been used as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. In the environmental field, it has been studied for its potential to be used as a biodegradable surfactant in the cleaning of oil spills.
properties
IUPAC Name |
2-methoxy-4-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17-11-15(8-9-16(17)18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMSSCMPSYPZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685608 |
Source


|
| Record name | 2-Methoxy-4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899827-13-5 |
Source


|
| Record name | 2-Methoxy-4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





